methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Descripción
This compound is a quinazoline derivative featuring a morpholin-4-ylpropylcarbamoyl substituent at the phenyl group, a sulfanylidene moiety at position 2, and a methyl carboxylate group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of benzene fused to a pyrimidine ring. The morpholine group enhances solubility and pharmacokinetic properties, while the sulfanylidene group may contribute to hydrogen bonding or metal coordination, influencing biological activity .
Propiedades
Número CAS |
422283-63-4 |
|---|---|
Fórmula molecular |
C25H28N4O5S |
Peso molecular |
496.58 |
Nombre IUPAC |
methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O5S/c1-33-24(32)19-7-8-20-21(15-19)27-25(35)29(23(20)31)16-17-3-5-18(6-4-17)22(30)26-9-2-10-28-11-13-34-14-12-28/h3-8,15H,2,9-14,16H2,1H3,(H,26,30)(H,27,35) |
Clave InChI |
YPEVKVPHYPESTI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
Methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinazoline Core : This heterocyclic structure is known for its pharmacological properties.
- Carbamoyl Group : Enhances solubility and bioactivity.
- Morpholine Substituent : Often associated with improved interaction with biological targets.
Chemical Formula
The chemical formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline-based compounds can inhibit various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
A study assessed the anticancer activity of similar quinazoline derivatives using the MDA-MB-231 breast cancer cell line. The MTT assay revealed significant cytotoxic effects at varying concentrations:
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 1000 | 20 |
| 500 | 35 |
| 250 | 50 |
| 125 | 70 |
| 62.5 | 85 |
These results suggest that the compound exhibits dose-dependent cytotoxicity against breast cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Quinazoline derivatives have also shown promise in antimicrobial applications. A study focused on the synthesis of various quinazoline analogues demonstrated significant antibacterial activity against multiple strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Quinazoline Derivative A | Staphylococcus aureus | 32 |
| Quinazoline Derivative B | Escherichia coli | 16 |
| Quinazoline Derivative C | Pseudomonas aeruginosa | 64 |
The data indicates that modifications in the quinazoline structure can enhance antibacterial efficacy, suggesting that methyl substitutions may play a crucial role in activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Notably, studies have reported its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
DPP-IV Inhibition Assay Results
| Compound | DPP-IV Inhibition (%) |
|---|---|
| Methyl Quinazoline | 75 |
| Control (Standard Drug) | 80 |
The inhibition percentage suggests that this compound could be beneficial in developing therapeutic agents for diabetes treatment .
The biological activity of methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is likely mediated through multiple mechanisms:
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
- Enzyme Interaction : The presence of functional groups allows for binding with target enzymes, inhibiting their activity.
- Receptor Modulation : The morpholine group may facilitate interaction with various biological receptors, enhancing pharmacological effects.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Target Compound :
- Core : Quinazoline (benzene fused to pyrimidine).
- Key Substituents :
- Position 3: [[4-(3-Morpholin-4-ylpropylcarbamoyl)phenyl]methyl].
- Position 2: Sulfanylidene (thioketone).
- Position 7: Methyl carboxylate.
Analog 1 : Methyl 3-(2-Hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS 790681-61-7)
- Core : Quinazoline.
- Key Substituents :
- Position 3: 2-Hydroxypropyl.
- Position 2: Sulfanyl (thiol).
- Position 7: Methyl carboxylate.
- Molecular Formula : C₁₃H₁₄N₂O₄S.
- Molecular Weight : 294.32 g/mol.
Comparison :
- The target compound’s morpholinylpropylcarbamoyl group introduces a tertiary amine and carbamate linkage, likely enhancing solubility and target affinity compared to the simpler hydroxypropyl group in Analog 1.
- The sulfanylidene (C=S) vs. sulfanyl (S–H) group affects tautomerism: sulfanylidene may stabilize resonance structures, influencing binding interactions.
Analog 2 : 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Core: Quinoline (benzene fused to pyridine).
- Key Substituents :
- Position 7: Chloro.
- Position 1: Cyclopropyl.
- Position 6: Fluoro.
- Position 3: Carboxylate.
Comparison :
- Quinoline vs.
- Halogenation (Cl, F) in Analog 2 may enhance lipophilicity and membrane permeability compared to the target compound’s morpholine-based polarity.
Structural and Functional Implications
Pharmacological Hypotheses
Target Compound :
- The morpholinylpropylcarbamoyl group may improve blood-brain barrier penetration due to tertiary amine basicity.
- Sulfanylidene could act as a hydrogen-bond acceptor , enhancing enzyme inhibition (e.g., kinase targets).
Analog 1 :
- The hydroxypropyl group may limit solubility but could facilitate prodrug activation via ester hydrolysis.
Analog 2: Halogens and cyclopropyl groups suggest antibacterial applications (fluoroquinolone-like activity).
Research Limitations
- Data Gaps : The provided evidence lacks explicit pharmacological data (e.g., IC₅₀, pharmacokinetics) for the target compound. Comparisons are based on structural extrapolation.
- Synthetic Challenges : The morpholinylpropylcarbamoyl group in the target compound may complicate synthesis compared to simpler analogs.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
